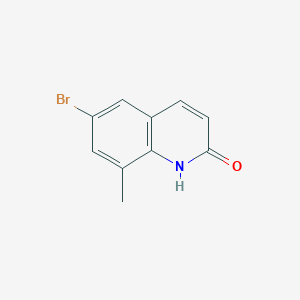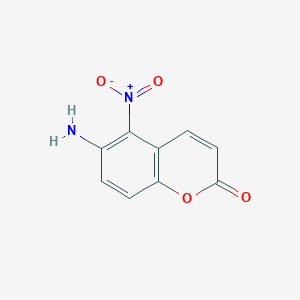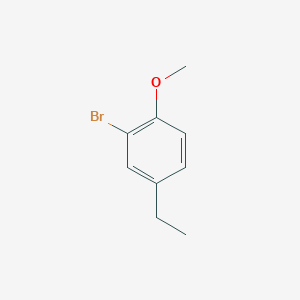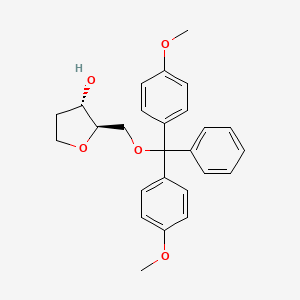
9-(4-bromobutyl)-9H-carbazole
Overview
Description
9-(4-Bromobutyl)-9H-carbazole is a derivative of the carbazole molecule, which is a heterocyclic aromatic organic compound. Carbazole itself consists of a two benzene rings fused on either side of a five-membered nitrogen-containing ring. The 9-(4-bromobutyl) substitution indicates that a bromobutyl group is attached to the ninth carbon of the carbazole ring. This modification can potentially alter the physical, chemical, and electronic properties of the carbazole, making it a subject of interest for various applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of carbazole derivatives can be achieved through various methods. One approach is the intramolecular arylation of diarylamide anions, which can produce a series of substituted 9H-carbazoles, including 9-(4-bromobutyl)-9H-carbazole. This method involves photostimulated S(RN)1 substitution reactions with diarylamines as starting substrates, which can be obtained through Pd-catalyzed Buchwald-Hartwig reactions or Cu-catalyzed reactions of haloanilines with aryl halides . The intramolecular C-C bond formation through the S(RN)1 mechanism allows for the synthesis of various carbazole structures with good to excellent yields.
Molecular Structure Analysis
The molecular structure of 9-(4-bromophenyl)-9H-carbazole, a closely related compound, has been studied, revealing that the 4-bromophenyl ring is inclined at a significant angle to the mean plane of the carbazole moiety . This inclination can affect the stacking and intermolecular interactions within the crystal structure. Although the structure of 9-(4-bromobutyl)-9H-carbazole is not explicitly provided, it can be inferred that the presence of the bromobutyl group would similarly influence the molecular conformation and packing behavior.
Chemical Reactions Analysis
Carbazole and its derivatives are known to participate in various chemical reactions. The presence of the bromobutyl group in 9-(4-bromobutyl)-9H-carbazole would make it a potential candidate for further functionalization through nucleophilic substitution reactions, given the reactivity of the bromine atom. The carbazole core itself can undergo electrophilic substitution reactions, which can be utilized to introduce additional substituents onto the carbazole ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For instance, the introduction of a vinylbenzyl group to the carbazole ring results in copolymers with tunable lower critical solution temperatures (LCSTs), indicating that the substitution pattern on the carbazole can significantly affect its solubility and thermal properties . While specific data on 9-(4-bromobutyl)-9H-carbazole is not provided, it is reasonable to assume that the bromobutyl group would also impact the compound's physical properties, such as melting point, boiling point, and solubility, as well as its chemical reactivity.
Scientific Research Applications
-
Potential Application in Synthesis of Monomers for Dielectric Materials
- Application Summary : “9-(4-bromobutyl)-9H-carbazole” has potential applications in the synthesis of monomers for dielectric materials . Dielectric materials are insulating materials that can be polarized by an applied electric field. When a dielectric material is placed in an electric field, electric charges do not flow through the material, instead, they slightly shift from their average equilibrium positions causing dielectric polarization.
- Methods of Application : The compound was prepared via a five-stage synthesis starting from benzocyclobutene with an overall 30% yield . The synthesis involved bromination reactions, Grignard reagent formation, and reactions with malonic acid and dry DMF .
- Results or Outcomes : The synthesis resulted in the production of “9-(4-bromobutyl)-9H-carbazole”, a potential precursor for dielectric materials .
-
- Application Summary : The crystal structure of “9-(4-bromobutyl)-9H-carbazole” has been analyzed . Understanding the crystal structure of a compound is crucial as it directly relates to its physical properties such as melting point, boiling point, and solubility.
- Results or Outcomes : The analysis provided insights into the dihedral angles formed by the mean planes of the 4-bromobutyl and carboxylate groups in the two molecules .
- Synthesis of Fluorescent Molecules for OLEDs
- Application Summary : “9-(4-bromobutyl)-9H-carbazole” can be used in the synthesis of fluorescent molecules for Organic Light Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
- Methods of Application : The compound was used in the synthesis of a fluorescent molecule, 9,9-bis(4-bromobutyl)-2,7-bis(4-(1,2,2-triphenylvinyl)phenyl)-9H-fluorene (TPEF), which comprises a fluorene unit and two tetraphenylethene moieties .
- Results or Outcomes : The TPEF-based OLED with a simple non-doped structure exhibits sky-blue fluorescence emission, showing a maximum luminance of 2618 cd m−2, a maximum current efficiency of 4.55 cd A−1, and a maximum external quantum efficiency (EQE) of 2.17% .
Safety And Hazards
9-(4-bromobutyl)-9H-carbazole can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
properties
IUPAC Name |
9-(4-bromobutyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN/c17-11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCQFUSWIBGIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552271 | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-bromobutyl)-9H-carbazole | |
CAS RN |
10420-20-9 | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

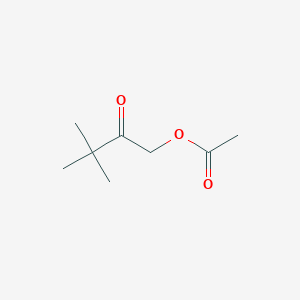
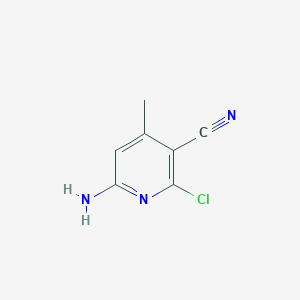
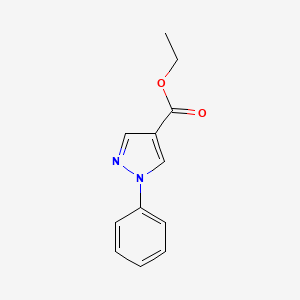
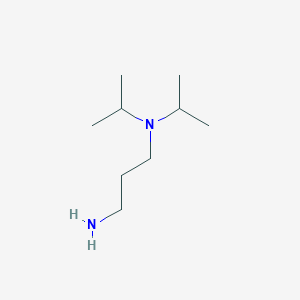
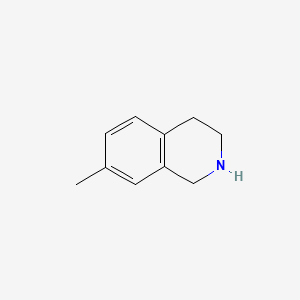
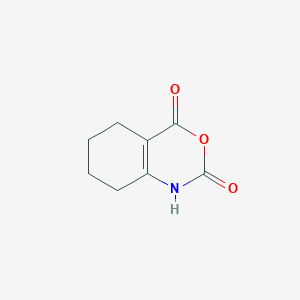
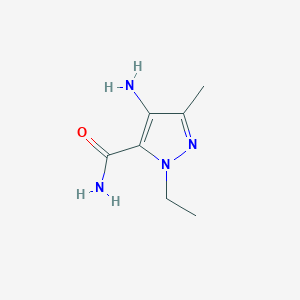
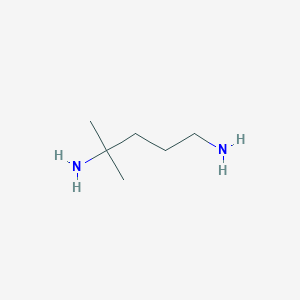
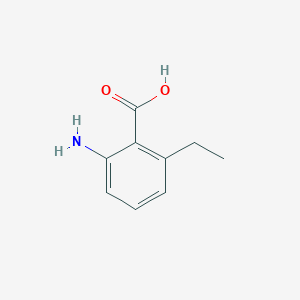
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
